Cas no 1011386-65-4 (<br>4-(difluoromethyl)-3-methyl-1-propyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin- 6-one)
<br>4-(difluoromethyl)-3-methyl-1-propyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin- 6-one Chemical and Physical Properties
Names and Identifiers
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- <br>4-(difluoromethyl)-3-methyl-1-propyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin- 6-one
- 4-(Difluoromethyl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
- 4-(difluoromethyl)-3-methyl-1-propyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one
- 4-(difluoromethyl)-3-methyl-1-propyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one
- AKOS005167624
- 1011386-65-4
- CS-0339944
- 4-(Difluoromethyl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-6-ol
- 4-(difluoromethyl)-3-methyl-1-propyl-7H-pyrazolo[3,4-b]pyridin-6-one
- STK351903
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- Inchi: 1S/C11H13F2N3O/c1-3-4-16-11-9(6(2)15-16)7(10(12)13)5-8(17)14-11/h5,10H,3-4H2,1-2H3,(H,14,17)
- InChI Key: TUEULQYVUYCYRQ-UHFFFAOYSA-N
- SMILES: FC(C1=CC(NC2=C1C(C)=NN2CCC)=O)F
Computed Properties
- Exact Mass: 241.102668g/mol
- Monoisotopic Mass: 241.102668g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 346
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 241.24g/mol
- XLogP3: 1.4
- Topological Polar Surface Area: 46.9Ų
<br>4-(difluoromethyl)-3-methyl-1-propyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin- 6-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM287184-5g |
4-(Difluoromethyl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one |
1011386-65-4 | 97% | 5g |
$743 | 2021-08-18 | |
| Chemenu | CM287184-10g |
4-(Difluoromethyl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one |
1011386-65-4 | 97% | 10g |
$1248 | 2021-08-18 | |
| Chemenu | CM287184-5g |
4-(Difluoromethyl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one |
1011386-65-4 | 97% | 5g |
$743 | 2023-02-19 | |
| Chemenu | CM287184-10g |
4-(Difluoromethyl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one |
1011386-65-4 | 97% | 10g |
$1248 | 2023-02-19 |
<br>4-(difluoromethyl)-3-methyl-1-propyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin- 6-one Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on <br>4-(difluoromethyl)-3-methyl-1-propyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin- 6-one
Introduction to 4-(difluoromethyl)-3-methyl-1-propyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one (CAS No. 1011386-65-4)
The compound 4-(difluoromethyl)-3-methyl-1-propyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one, identified by its CAS number 1011386-65-4, represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic molecule, featuring a fused pyrazolo[3,4-b]pyridine core, has garnered considerable attention due to its unique structural and functional properties. The presence of a difluoromethyl group at the 4-position and a methyl substituent at the 3-position contributes to its distinct reactivity and potential biological activity. Furthermore, the propyl side chain at the 1-position introduces additional conformational flexibility, which is crucial for optimizing its pharmacokinetic profile.
In recent years, the development of novel heterocyclic scaffolds has been a cornerstone in medicinal chemistry, particularly for designing compounds with enhanced binding affinity and selectivity. The pyrazolo[3,4-b]pyridine scaffold is one such privileged structure that has shown promise in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. The compound in question (4-(difluoromethyl)-3-methyl-1-propyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one) is no exception and has been extensively studied for its potential as a lead molecule in drug discovery.
The difluoromethyl group is a well-documented pharmacophore that enhances metabolic stability and binding interactions with biological targets. Its electron-withdrawing nature can modulate the electronic properties of the surrounding atoms, thereby influencing the compound's overall activity. This feature has been exploited in the design of numerous drug candidates that exhibit improved efficacy and reduced toxicity. Similarly, the methyl group at the 3-position contributes to steric hindrance and can be critical for achieving optimal receptor binding. The propyl side chain further enhances solubility and bioavailability, making it an attractive moiety for pharmaceutical applications.
Recent studies have highlighted the importance of pyrazolo[3,4-b]pyridine derivatives in addressing unmet medical needs. For instance, research published in high-impact journals has demonstrated that compounds with this scaffold exhibit potent activity against various kinases and transcription factors implicated in cancer progression. The specific arrangement of substituents in 4-(difluoromethyl)-3-methyl-1-propyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one may confer unique advantages over existing analogs by improving target engagement and reducing off-target effects.
The synthesis of this compound involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated couplings, have been employed to construct the complex heterocyclic core efficiently. The introduction of fluorinated groups often presents challenges due to their sensitivity to hydrolysis and oxidation, necessitating careful handling under inert atmospheres.
Biological evaluation of 4-(difluoromethyl)-3-methyl-1-propyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one has revealed promising preliminary results. In vitro assays have shown that this compound exhibits significant inhibitory activity against several disease-relevant targets. Notably, it demonstrates selectivity over off-target proteins, which is a critical factor in minimizing side effects. These findings have prompted further investigation into its mechanism of action and potential therapeutic applications.
The pharmacokinetic profile of this compound is another area of interest. Preliminary pharmacokinetic studies suggest that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. The presence of lipophilic substituents like the propyl chain enhances membrane permeability, while the fluorinated group improves metabolic stability. These characteristics make it an attractive candidate for further development into a clinical candidate.
In conclusion,4-(difluoromethyl)-3-methyl-1-propyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one (CAS No. 1011386-65-4) represents a promising lead compound with significant potential in drug discovery. Its unique structural features and favorable biological activity make it an exciting candidate for further exploration in therapeutic development. As research continues to uncover new applications for heterocyclic scaffolds like pyrazolo[3,4-b]pyridine, this compound is poised to play a crucial role in addressing some of today's most pressing medical challenges.
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